molecular formula C18H11FN4O3 B2545216 (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide CAS No. 620107-64-4

(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B2545216
CAS No.: 620107-64-4
M. Wt: 350.309
InChI Key: HTOBUMGDQGWQRY-PKNBQFBNSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Its structure features a 2-fluorophenoxy substituent at position 2 of the pyrido[1,2-a]pyrimidin-4-one scaffold and a cyanoenamide side chain at position 2. The (2E)-configuration of the acrylamide group ensures planar geometry, which is critical for π-π stacking interactions in biological systems.

Properties

IUPAC Name

(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O3/c19-13-5-1-2-6-14(13)26-17-12(9-11(10-20)16(21)24)18(25)23-8-4-3-7-15(23)22-17/h1-9H,(H2,21,24)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOBUMGDQGWQRY-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through nucleophilic substitution reactions, often using fluorophenol and a suitable leaving group.

    Formation of the Cyano Group: The cyano group is typically introduced via a cyanation reaction, which can be achieved using reagents such as sodium cyanide or potassium cyanide.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the cyano group and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrido[1,2-a]pyrimidin-4-one core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • The 2-fluorophenoxy group in the target compound balances lipophilicity and electronic effects, unlike the 4-methoxyphenoxy analog, which prioritizes solubility .
  • 9-methyl substitution in analogs (e.g., ) may sterically hinder interactions with hydrophobic enzyme pockets compared to the unsubstituted target compound.

Variations in the Acrylamide Side Chain

Compound Name Acrylamide Substituent Bioactivity Reference
Target Compound Cyano group at C2; amide linked to NH2 Fluorescent probe for hypoxic cells; moderate cytotoxicity
(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide N-(4-methylphenyl) Improved tumor cell uptake due to methylphenyl group
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Thioxo-thiazolidinone side chain Antiviral activity via protease inhibition

Key Observations :

  • The cyano group in the target compound stabilizes the enamide tautomer, critical for fluorescence emission .
  • N-(4-methylphenyl) substitution () enhances membrane permeability but reduces solubility compared to the target’s simpler amide group.

Biological Activity

(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

PropertyValue
Molecular FormulaC23H22N4O4
Molecular Weight418.4 g/mol
IUPAC Name(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide
InChI KeySEDYXJOWRMJXIZ-SAPNQHFASA-N

The unique combination of functional groups in this compound may confer distinct biological activities, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, including compounds similar to this compound.

  • Mechanism of Action :
    • These compounds often act as inhibitors of key cancer-related proteins such as PIM1 kinase and survivin, which are crucial for cancer cell survival and proliferation .
    • The presence of the cyano group is essential for their biological activity, influencing various pathways involved in tumor growth and metastasis .
  • Case Studies :
    • A study demonstrated that similar cyano-substituted pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models .
    • Another research highlighted the efficacy of these compounds in inhibiting tubulin polymerization, which is vital for cancer cell division .

Antimicrobial Activity

Compounds with similar structural features have shown promising antimicrobial properties:

  • Spectrum of Activity :
    • Research indicates that pyridine derivatives can exhibit broad-spectrum antimicrobial activity against bacteria and fungi .
    • Specific studies on related compounds have reported efficacy against resistant strains of bacteria, suggesting potential as new antibiotics .

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, this compound may also possess:

  • Anti-inflammatory Effects :
    • Some derivatives have been shown to modulate inflammatory pathways, reducing cytokine production in macrophage cultures .
    • In vivo studies demonstrated significant reductions in edema in animal models treated with related compounds .

Research Findings Summary

The biological activities of this compound are supported by various studies:

Study FocusFindings
Anticancer ActivityInhibits PIM1 kinase; cytotoxic against multiple cancer cell lines
Antimicrobial ActivityEffective against resistant bacterial strains
Anti-inflammatoryReduces cytokine levels; effective in edema models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide in laboratory settings?

  • Methodology : The compound can be synthesized via multi-step reactions, including substitution, reduction, and condensation. For example, analogous pyrido[1,2-a]pyrimidinone derivatives are synthesized by reacting substituted nitrobenzenes with fluorophenol under alkaline conditions, followed by iron-mediated nitro-group reduction and condensation with cyanoacetic acid derivatives . Reaction conditions (e.g., pH, temperature, and catalyst selection) should be optimized using Design of Experiments (DoE) principles to improve yield and purity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology : Employ a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) to validate substituent positions and stereochemistry.
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural determination, using software like SHELXL for refinement .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Methodology : Screen against target enzymes (e.g., kinases or proteases) using in vitro enzymatic inhibition assays. For cytotoxicity profiling, use cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines. Ensure dose-response curves are generated to calculate IC₅₀ values, with positive and negative controls included .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s binding affinity to its target?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions between the compound and the target’s active site. Prioritize modifications to the fluorophenoxy or cyano groups based on steric/electronic effects. Synthesize analogs (e.g., replacing fluorine with other halogens or adjusting substituent positions) and validate via SPR (Surface Plasmon Resonance) for binding kinetics .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodology : Challenges include poor crystal growth due to conformational flexibility. Solutions:

  • Use solvent vapor diffusion for crystallization.
  • Employ synchrotron radiation for small or weakly diffracting crystals.
  • Refine disordered regions using restraints in SHELXL and validate with R-free values .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-evaluate computational models for force field accuracy or solvation effects. Validate experimentally by:

  • Repeating assays under controlled conditions (e.g., buffer composition, temperature).
  • Testing enantiopure forms if racemic mixtures were initially used.
  • Cross-verifying with orthogonal assays (e.g., ITC for binding thermodynamics) .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

  • Methodology : Conduct accelerated stability testing under varying pH, temperature, and humidity. Use HPLC-MS to identify degradation products. Stabilize via formulation with excipients (e.g., cyclodextrins for encapsulation) or storage in inert atmospheres at -80°C .

Data Contradiction Analysis

Q. How to resolve conflicting results in enzymatic inhibition assays across different laboratories?

  • Methodology : Standardize protocols (e.g., enzyme source, substrate concentration, incubation time). Perform inter-laboratory cross-validation with a shared reference compound. Use statistical tools (e.g., ANOVA) to identify outliers and assess systematic errors .

Q. Why might X-ray crystallography and NMR data suggest different conformations?

  • Methodology : Crystallography captures the solid-state conformation, while NMR reflects solution dynamics. Compare with DFT-optimized gas-phase structures to identify dominant conformers. Use variable-temperature NMR to probe flexibility .

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